

5-Bromo-6-methoxy-8-nitroquinoline: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the material safety data for **5-Bromo-6-methoxy-8-nitroquinoline**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes information from publicly available data for the compound and its structural analogs to provide a thorough safety profile.

Section 1: Chemical and Physical Properties

5-Bromo-6-methoxy-8-nitroquinoline is a substituted quinoline derivative. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	5347-15-9	[1]
Molecular Formula	C10H7BrN2O3	[1][2]
Molecular Weight	283.078 g/mol	[1]
Appearance	Powder/Solid (inferred from analogs)	[3][4]
Melting Point	158-160 °C (for 6-Methoxy-8- nitroquinoline)	[3]

Section 2: Hazard Identification and Safety Data

Comprehensive toxicological data for **5-Bromo-6-methoxy-8-nitroquinoline** is not readily available. The following table summarizes hazard information extrapolated from structurally similar compounds. Researchers should handle this compound with the assumption that it may possess similar hazards.

Hazard Category	Finding	Related Compound	Source
Acute Oral Toxicity	Harmful if swallowed	6-Methoxy-8- nitroquinoline	[3]
Acute Dermal Toxicity	Harmful in contact with skin	6-Methoxy-8- nitroquinoline	[3]
Acute Inhalation Toxicity	Harmful if inhaled	6-Methoxy-8- nitroquinoline	[3]
Skin Corrosion/Irritation	Causes skin irritation	5-Bromo-3- methoxyquinoline	[5]
Serious Eye Damage/Irritation	Causes serious eye irritation	5-Bromo-3- methoxyquinoline	[5]
Respiratory Irritation	May cause respiratory irritation	5-Bromo-3- methoxyquinoline	[5]
Carcinogenicity	Suspected of causing cancer	6-Methoxy-8- nitroquinoline	[3]

Signal Word: Warning[3][5]

Hazard Statements (Inferred):

• H302: Harmful if swallowed.[3]

• H312: Harmful in contact with skin.[3]

• H315: Causes skin irritation.[5]

- H319: Causes serious eye irritation.[5]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[5]
- H351: Suspected of causing cancer.[3]

Section 3: Handling, Storage, and First Aid

Precautions for Safe Handling:

- Handle in a well-ventilated place.[6]
- Wear suitable protective clothing, including gloves and eye/face protection.[5][6]
- Avoid contact with skin and eyes.[6]
- Avoid the formation of dust and aerosols.[5][6]
- Do not eat, drink, or smoke when using this product.[5]
- Wash hands thoroughly after handling.[7]

Conditions for Safe Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.
- Protect from moisture.[5]
- Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

First-Aid Measures:

• If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

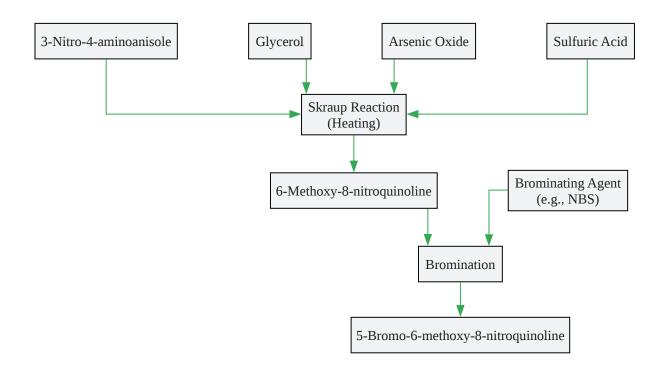
- In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
- In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

 [6]
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **5-Bromo-6-methoxy-8-nitroquinoline** are not published. The following are generalized methodologies for key safety experiments, based on standard OECD guidelines, which would be appropriate for evaluating the safety profile of this and similar chemical compounds.

- 1. Acute Oral Toxicity Up-and-Down Procedure (OECD TG 425)
- Objective: To determine the median lethal dose (LD50) after a single oral administration.
- Methodology: A single animal (typically a rodent) is dosed with the substance. If the animal
 survives, the next animal receives a higher dose. If it dies, the next animal receives a lower
 dose. This sequential dosing continues until the reversal criteria are met, allowing for the
 calculation of the LD50.
- 2. Acute Dermal Irritation/Corrosion (OECD TG 404)
- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- 3. Acute Eye Irritation/Corrosion (OECD TG 405)
- Objective: To determine the potential of a substance to cause eye irritation or corrosion.



Methodology: A small, measured amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Section 5: Synthesis and Reactivity

While a specific synthesis protocol for **5-Bromo-6-methoxy-8-nitroquinoline** was not found, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 6-methoxy-8-nitroquinoline.[9] The synthesis of 6-methoxy-8-nitroquinoline involves a Skraup reaction, a classic method for synthesizing quinolines.

Inferred Synthesis Pathway:

Click to download full resolution via product page

Caption: Inferred synthesis of **5-Bromo-6-methoxy-8-nitroquinoline**.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Section 6: Biological Activity and Logical Relationships

The biological activity of **5-Bromo-6-methoxy-8-nitroquinoline** is not well-documented. However, quinoline derivatives are known to exhibit a wide range of pharmacological activities. [10][11] For instance, some 8-hydroxyquinoline derivatives have shown antimicrobial and anticancer effects.[11] The nitro and bromo substitutions on the quinoline core are expected to modulate its biological and toxicological properties.

General Hazard Assessment Workflow:

Click to download full resolution via product page

Caption: A logical workflow for assessing and managing the risks associated with **5-Bromo-6-methoxy-8-nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Bromo-6-methoxy-8-nitroquinoline [webbook.nist.gov]
- 2. 5-Bromo-6-methoxy-8-nitroquinoline | C10H7BrN2O3 | CID 94809 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-6-methoxy-8-nitroquinoline: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8806123#5-bromo-6-methoxy-8-nitroquinoline-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com